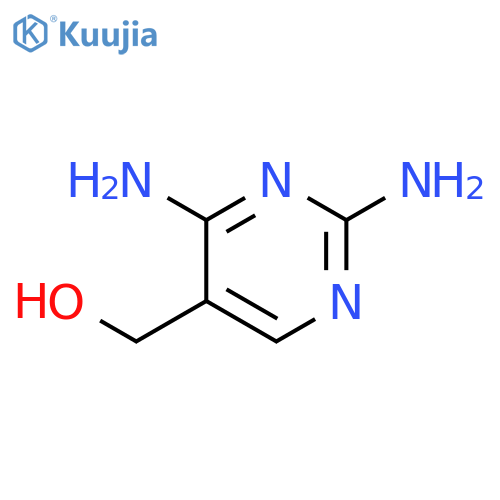Cas no 42310-45-2 (2,4-Diamino-5-pyrimidinemethano)

42310-45-2 structure
商品名:2,4-Diamino-5-pyrimidinemethano
2,4-Diamino-5-pyrimidinemethano 化学的及び物理的性質
名前と識別子
-
- (2,4-DIAMINOPYRIMIDIN-5-YL)METHANOL
- 2,4-DIAMINO-5-PYRIMIDINEMETHANOL
- C5H8N4O
- 2,3-DIMETHYLPHENYLTHIOUREA
- 2,4-diamino-5-hydroxymethylpyrimidine
- 5-Pyrimidinemethanol,2,4-diamino
- 2,4-Diamino-5-(hydroxymethyl)pyrimidine
- 5-Hydroxymethyl-2,4-pyrimidinediamine
- NSC165500
- A6912
- 42310-45-2
- MFCD06410821
- AKOS006295608
- AB24931
- NSC-165500
- CS-0045836
- EN300-396107
- SCHEMBL7560692
- W-202731
- 2,4-Diamino-5-pyrimidinemethano
- DTXSID40304352
- FT-0646216
- MMDZZHAZMNJFMW-UHFFFAOYSA-N
- AC-26609
- AMY11071
-
- MDL: MFCD06410821
- インチ: 1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9)
- InChIKey: MMDZZHAZMNJFMW-UHFFFAOYSA-N
- ほほえんだ: C1=C(CO)C(=N)NC(=N)N1
計算された属性
- せいみつぶんしりょう: 140.07000
- どういたいしつりょう: 140.07
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 9
- トポロジー分子極性表面積: 98A^2
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 密度みつど: 1.486
- ふってん: 502°Cat760mmHg
- フラッシュポイント: 257.4°C
- PSA: 98.05000
- LogP: 0.29570
2,4-Diamino-5-pyrimidinemethano 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-396107-0.1g |
(2,4-diaminopyrimidin-5-yl)methanol |
42310-45-2 | 95.0% | 0.1g |
$66.0 | 2025-03-16 | |
| Enamine | EN300-396107-0.05g |
(2,4-diaminopyrimidin-5-yl)methanol |
42310-45-2 | 95.0% | 0.05g |
$42.0 | 2025-03-16 | |
| TRC | D534210-100mg |
2,4-Diamino-5-pyrimidinemethano |
42310-45-2 | 100mg |
$603.00 | 2023-05-18 | ||
| TRC | D534210-25mg |
2,4-Diamino-5-pyrimidinemethano |
42310-45-2 | 25mg |
$173.00 | 2023-05-18 | ||
| Aaron | AR00C1FO-100mg |
2,4-Diamino-5-pyrimidinemethanol |
42310-45-2 | 95% | 100mg |
$116.00 | 2025-02-11 | |
| Aaron | AR00C1FO-1g |
2,4-Diamino-5-pyrimidinemethanol |
42310-45-2 | 95% | 1g |
$377.00 | 2025-02-11 | |
| Aaron | AR00C1FO-5g |
2,4-Diamino-5-pyrimidinemethanol |
42310-45-2 | 95% | 5g |
$1047.00 | 2023-12-14 | |
| TRC | D534210-500mg |
2,4-Diamino-5-pyrimidinemethano |
42310-45-2 | 500mg |
$ 3000.00 | 2023-09-07 | ||
| 1PlusChem | 1P00C17C-50mg |
2,4-Diamino-5-pyrimidinemethanol |
42310-45-2 | 95% | 50mg |
$111.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116476-100mg |
2,4-Diamino-5-pyrimidinemethanol |
42310-45-2 | 97% | 100mg |
¥1299.00 | 2024-05-14 |
2,4-Diamino-5-pyrimidinemethano 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
42310-45-2 (2,4-Diamino-5-pyrimidinemethano) 関連製品
- 7730-23-6((4-aminopyrimidin-5-yl)methanol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:42310-45-2)2,4-Diamino-5-pyrimidinemethano

清らかである:99%
はかる:1g
価格 ($):562.0